N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide
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Overview
Description
N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is a chemical compound known for its unique structure, which includes a cyclopentanecarboxamide core with a butyl group and a phenylfuran substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with butylamine and 5-phenylfuran-2-ylamine. The reaction is often catalyzed by condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents to minimize impurities and optimize reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or furan derivatives.
Scientific Research Applications
N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide
- N-Butyl-N-(5-phenylfuran-2-yl)cyclohexanecarboxamide
- N-Butyl-N-(5-phenylfuran-2-yl)cycloheptanecarboxamide
Uniqueness
This compound is unique due to its specific combination of a cyclopentanecarboxamide core with a butyl group and a phenylfuran substituent. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
62187-62-6 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-butyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C20H25NO2/c1-2-3-15-21(20(22)17-11-7-8-12-17)19-14-13-18(23-19)16-9-5-4-6-10-16/h4-6,9-10,13-14,17H,2-3,7-8,11-12,15H2,1H3 |
InChI Key |
AZHUJXHOGAYQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(O1)C2=CC=CC=C2)C(=O)C3CCCC3 |
Origin of Product |
United States |
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